molecular formula C20H18N4S B253906 4-(BENZYLAMINO)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(BENZYLAMINO)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B253906
M. Wt: 346.5 g/mol
InChI Key: OAINBJDWJYHNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(BENZYLAMINO)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with benzylamino, methylphenyl, and methylthio groups, as well as a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLAMINO)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The benzylamino, methylphenyl, and methylthio groups are introduced through nucleophilic substitution reactions. These reactions often require specific reagents and catalysts to ensure high yield and selectivity.

    Addition of the Carbonitrile Group: This step usually involves the reaction of the intermediate compound with a cyanating agent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-(BENZYLAMINO)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace one substituent with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 4-(BENZYLAMINO)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE may be studied for its potential biological activity. This includes its interactions with enzymes, receptors, and other biomolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(BENZYLAMINO)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(BENZYLAMINO)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H18N4S

Molecular Weight

346.5 g/mol

IUPAC Name

4-(benzylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C20H18N4S/c1-14-8-10-16(11-9-14)18-17(12-21)19(24-20(23-18)25-2)22-13-15-6-4-3-5-7-15/h3-11H,13H2,1-2H3,(H,22,23,24)

InChI Key

OAINBJDWJYHNAD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCC3=CC=CC=C3)C#N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCC3=CC=CC=C3)C#N

Origin of Product

United States

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